Tert-butyl 2-(2,3-dioxoindolin-1-yl)acetate
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Overview
Description
Tert-butyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group attached to an indole ring, which is further substituted with a dioxo group. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2,3-dioxoindolin-1-yl)acetate typically involves the reaction of indole derivatives with tert-butyl esters under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst such as methanesulfonic acid . The reaction is carried out under reflux conditions in methanol, leading to the formation of the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroindole derivatives.
Scientific Research Applications
Tert-butyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(2,3-dioxoindolin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is unique due to its specific indole structure and the presence of the dioxo group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
tert-butyl 2-(2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-11(16)8-15-10-7-5-4-6-9(10)12(17)13(15)18/h4-7H,8H2,1-3H3 |
InChI Key |
PBBILZVSDWJXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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